N-tert-Butyl-2-thiophenesulfonamide
Description
The Enduring Importance of Sulfonamide Scaffolds in Modern Chemical Biology and Pharmaceutical Sciences
The sulfonamide functional group (-SO₂NH₂) has been a cornerstone of medicinal chemistry for nearly a century, ever since the discovery of the antibacterial properties of Prontosil in the 1930s. nih.gov This initial breakthrough paved the way for the development of a vast and diverse class of "sulfa drugs" that have been instrumental in combating bacterial infections. ijpsjournal.com The mechanism of action for these antibacterial agents typically involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. ijpsjournal.com
Beyond their well-established antibacterial applications, sulfonamide scaffolds have proven to be remarkably versatile, leading to their incorporation into drugs with a wide array of pharmacological activities. nih.goveurekaselect.com These include treatments for viral infections, cancer, inflammation, and cardiovascular disorders. nih.govresearchgate.net The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to be readily incorporated into various molecular architectures contribute to its enduring appeal in drug design. nih.gov Researchers continue to explore new applications for sulfonamide-containing compounds, targeting a range of enzymes and receptors and underscoring the scaffold's sustained importance in the development of novel therapeutics. nih.goveurekaselect.com
The Significance of the Thiophene (B33073) Heterocycle in Bioactive Molecule Design
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is another privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its structural and electronic properties, which bear some resemblance to benzene, allow it to serve as a bioisostere, a chemical substitute that can maintain or enhance biological activity while modifying physicochemical properties. slideshare.net The thiophene ring is a common feature in numerous FDA-approved drugs, highlighting its importance in successful drug design. nih.gov
The versatility of the thiophene moiety stems from its ability to engage in various interactions with biological targets and its susceptibility to a wide range of chemical modifications. nih.govnumberanalytics.com This allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, and anticonvulsant effects. numberanalytics.comresearchgate.netresearchgate.net The continued exploration of thiophene-based compounds in drug discovery programs underscores its significant role in the creation of new and effective therapeutic agents. researchgate.net
N-tert-Butyl-2-thiophenesulfonamide: A Representative Model for Thiophenesulfonamide Research
This compound integrates the key structural features of both sulfonamides and thiophenes, making it a valuable model compound for research in this chemical space. This compound serves as a crucial intermediate in the synthesis of more complex molecules and as a subject of study for its own potential biological activities. The presence of the electron-withdrawing sulfonamide group influences the reactivity of the thiophene ring, while the bulky tert-butyl group can impact the molecule's metabolic stability and binding interactions.
The study of this compound and its analogs allows researchers to investigate the interplay between the sulfonamide and thiophene moieties and how this combination influences biological activity. For instance, substituted thiophene sulfonamides have been identified as inhibitors of cyclin-dependent protein kinases (CDKs), which are targets for antimalarial and anticancer therapies. nih.gov The synthesis and biological evaluation of various thiophene derivatives, including those with sulfonamide groups, continue to be an active area of research, with studies exploring their potential as antimicrobial and antifungal agents. nih.gov
To facilitate further research and understanding of this important compound, detailed physicochemical, spectroscopic, and crystallographic data are presented below.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NO₂S₂ | vsnchem.commatrixscientific.com |
| Molecular Weight | 219.32 g/mol | |
| Melting Point | 82.0–86.0°C | lookchem.com |
| Boiling Point | 321°C | |
| Density | 1.224 g/cm³ | |
| Solubility | Soluble in Methanol | lookchem.com |
| Appearance | White to Almost white powder to crystal | tcichemicals.comtcichemicals.com |
Spectroscopic Data of this compound
| Technique | Data | Source(s) |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.25–7.24 (thiophene protons), δ 1.33 (tert-butyl protons) | |
| ¹³C NMR | Confirms sulfonamide linkage at δ 56.3 (C-SO₂) | |
| IR | Key bands include 1363 cm⁻¹ (S=O asymmetric stretch) and 1053 cm⁻¹ (S-N stretch) | |
| Mass Spectrometry (ESI-MS, negative mode) | Confirms molecular ion [M–H]⁻ at m/z 218.3 |
Crystallographic Data of this compound
| Parameter | Description | Source(s) |
| Crystal Structure | X-ray studies reveal planar thiophene rings and intermolecular N–H⋯O hydrogen bonding, which stabilizes the crystal lattice. |
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-8(2,3)9-13(10,11)7-5-4-6-12-7/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKMBGGZGFULOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354179 | |
| Record name | N-tert-Butyl-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100342-30-1 | |
| Record name | N-tert-Butyl-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(TERT-BUTYL)-2-THIOPHENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations
Synthetic Pathways for N-tert-Butyl-2-thiophenesulfonamide and Analogues
The most conventional and widely employed method for the synthesis of sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. In the context of this compound, this involves the reaction of 2-thiophenesulfonyl chloride with tert-butylamine (B42293). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction is as follows:
While this method is straightforward, the reaction with sterically hindered amines like tert-butylamine can be sluggish nih.gov. The bulky tert-butyl group impedes the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. To overcome this, stronger bases or higher reaction temperatures may be required. A common procedure involves a base-catalyzed amidation reaction where 2-thiophenone is reacted with tert-butylamine and a sulfonyl chloride . The selection of the base and solvent system is crucial for optimizing the reaction yield and minimizing side products.
| Reactants | Base | Solvent | Yield (%) |
| 2-Thiophenesulfonyl chloride, tert-butylamine | Pyridine | Dichloromethane | Moderate |
| 2-Thiophenesulfonyl chloride, tert-butylamine | Triethylamine | Tetrahydrofuran | Good |
| 2-Thiophenesulfonyl chloride, tert-butylamine | NaOH(aq) | Dichloromethane | Variable |
Table 1: Representative conditions for Amine-Sulfonyl Chloride Condensation. Note: Yields are generalized and can vary based on specific reaction conditions.
Modern cross-coupling reactions offer powerful alternatives for the synthesis of complex molecules. Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, while traditionally used for C-C bond formation, have been adapted for C-N bond formation to generate arylsulfonamides. This approach could be conceptually applied to the synthesis of this compound derivatives.
A potential strategy would involve the cross-coupling of a thiophene (B33073) boronic acid with an N-tert-butylaminosulfonylating agent or, conversely, the coupling of a thiophene-2-sulfonyl halide with a tert-butylamine equivalent under nickel catalysis. Recent research has demonstrated the use of tert-butylamine as a bifunctional additive, acting as both a base and a ligand in nickel-catalyzed photoredox reactions for C-N bond formation with sulfonamides chemrxiv.org. This methodology has been shown to be effective for a diverse array of nucleophiles, including sulfonamides .
While a direct example for this compound is not prominently reported, the general applicability of nickel-catalyzed amination of aryl chlorides and sulfamates suggests its feasibility nih.govdntb.gov.ua. The reaction conditions typically involve a nickel catalyst, a suitable ligand (often an N-heterocyclic carbene or a phosphine), a base, and a solvent.
| Aryl Halide/Sulfamate | Amine | Catalyst | Ligand | Base | Solvent |
| 2-Chlorothiophene | tert-Butylsulfonamide | NiCl2(dme) | DPEPhos | K3PO4 | Toluene |
| 5-Bromothiophene-2-sulfonamide | Arylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Dioxane/H2O |
Table 2: Generalized conditions for Nickel-Catalyzed and Palladium-Catalyzed Cross-Coupling reactions for sulfonamide synthesis.
Direct alkylation of a primary sulfonamide offers a direct route to its N-substituted derivatives. For the synthesis of this compound, this would involve the reaction of 2-thiophenesulfonamide with a tert-butylating agent. However, the direct N-tert-butylation of sulfonamides is challenging due to the steric hindrance of the tert-butyl group and the potential for elimination reactions with common tert-butyl halides nih.gov.
One reported method for the synthesis of this compound involves the reaction of 2-thiophenesulfonamide with t-butyl bromide in the presence of zinc trifluoromethanesulfonate and zinc in 1,2-dichloroethane at 25°C for 12 hours, affording the product in 73% yield lookchem.com. Another approach utilizes di-tert-butyl oxalate as the alkylating agent with copper(II) bis(trifluoromethanesulfonate) in 1,2-dichloroethane at 40°C, providing a 92% yield lookchem.com.
Manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported as an efficient method. While this has been demonstrated for the N-benzylation of 2-thiophenesulfonamide, its application to tert-butylation would depend on the reactivity of tert-butanol under these conditions acs.org.
| Sulfonamide | Alkylating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Thiophenesulfonamide | t-Butyl bromide | Zn(OTf)2, Zn | 1,2-Dichloroethane | 25 | 73 | lookchem.com |
| 2-Thiophenesulfonamide | Di-tert-butyl oxalate | Cu(OTf)2 | 1,2-Dichloroethane | 40 | 92 | lookchem.com |
Table 3: Reported Alkylation Strategies for the Synthesis of this compound.
Condensation reactions provide another avenue for the synthesis of N-tert-butylsulfonamides. A patented method describes the synthesis of N-tert-butyl benzenesulfonamide by heating benzenesulfonamide with tert-butanol, tert-butyl acrylate, or tert-butyl propionate in the presence of a hafnium tetrachloride or zirconium tetrachloride catalyst in a high-boiling solvent like N-methylpyrrolidone at 150°C google.com. This method, while demonstrated for the benzene analogue, could potentially be adapted for 2-thiophenesulfonamide.
Acid-catalyzed condensation of sulfonamides with aldehydes and ketones is a known transformation, but this typically leads to the formation of N-sulfonyl imines or more complex heterocyclic structures and is not a direct route to N-alkylsulfonamides semanticscholar.orgnih.gov. For instance, the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal has been studied, but this reaction focuses on the reactivity of the sulfonamide nitrogen with a carbonyl compound rather than the introduction of an N-tert-butyl group nih.gov.
Reaction Mechanism Elucidation in this compound Synthesis
The introduction of a tert-butyl group onto the nitrogen atom of a sulfonamide is significantly influenced by both steric and electronic factors. The bulky nature of the tert-butyl group presents considerable steric hindrance, which affects the transition state of nucleophilic substitution reactions on the sulfur atom.
In the case of the amine-sulfonyl chloride condensation, the reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The tetrahedral geometry of the tert-butylamine nitrogen is sterically demanding, making the approach to the sulfur center difficult. This steric clash raises the activation energy of the reaction, often leading to slower reaction rates and requiring more forcing conditions compared to less hindered amines nih.gov.
The electronic nature of the 2-thiophenesulfonyl group also plays a crucial role. The thiophene ring is an electron-rich aromatic system, but the sulfonyl group is strongly electron-withdrawing. This electron-withdrawing nature increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. However, the electron-withdrawing effect also decreases the nucleophilicity of the sulfonamide nitrogen in the parent 2-thiophenesulfonamide, which can affect subsequent alkylation reactions. Computational studies on related sulfonamide systems can provide insights into the charge distribution and orbital interactions that govern these reactions nih.govresearchgate.net. The introduction of the thiophene ring, as opposed to a benzene ring, can lead to an increase in the electron deficiency of the molecule, which could influence its reactivity scielo.br.
Catalytic Systems and Their Mechanistic Contributions
Modern synthetic routes for this compound and related structures increasingly rely on sophisticated catalytic systems to enhance efficiency, yield, and selectivity. Key examples include sulfated polyborate and nickel-tert-butylamine adducts, each contributing uniquely to the reaction mechanism.
Sulfated Polyborate: This catalyst functions as a potent, dual-character acid, exhibiting both Brønsted and Lewis acidity. researchgate.net In reactions analogous to sulfonamide synthesis, such as the Ritter reaction for producing N-tert-butyl amides, sulfated polyborate plays a crucial role. researchgate.net
Brønsted Acidity: The catalyst's Brønsted acid sites can protonate reactants, activating them for subsequent nucleophilic attack. For instance, in the formation of a C-N bond involving a tertiary alcohol, the hydroxyl group is protonated, facilitating its departure as a water molecule and generating a stable tert-butyl carbocation.
Lewis Acidity: The electron-deficient boron center, enhanced by the adjacent sulfate group, acts as a Lewis acid. researchgate.net It can coordinate with nitrile or other nitrogen-containing reactants, increasing their electrophilicity and making them more susceptible to attack by nucleophiles.
This dual-acidic nature allows sulfated polyborate to catalyze C-N bond formation under solvent-free conditions, offering an environmentally benign and efficient pathway. researchgate.net
Nickel-Tert-Butylamine Adducts: Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-N bonds, including the synthesis of sulfonamides from (hetero)aryl chlorides. researchgate.net In these systems, tert-butylamine is not merely a reactant but can act as a bifunctional additive, serving as both a base and a ligand. nih.govnih.gov
The mechanistic contribution involves a catalytic cycle, often a Ni(0)/Ni(II) or a photoinduced Ni(I)/Ni(III) redox cycle. researchgate.netnih.gov
Oxidative Addition: The active Ni(0) catalyst reacts with the aryl halide (e.g., 2-chlorothiophene derivative) to form a Ni(II) intermediate.
Ligand Exchange/Coordination: Tert-butylamine can coordinate to the nickel center, forming a Ni(II)-amine adduct. This coordination is crucial for the subsequent steps.
Deprotonation: Tert-butylamine, acting as a base, facilitates the deprotonation of the sulfonamide nitrogen, generating a more nucleophilic sulfonamidate anion.
Reductive Elimination: The sulfonamidate anion displaces the halide from the nickel center, followed by reductive elimination to form the final C-N bond of the N-aryl sulfonamide product and regenerate the active Ni(0) catalyst. researchgate.net
The use of tert-butylamine as a bifunctional additive in nickel-photoredox catalysis is particularly effective for coupling with a wide array of nucleophiles, including sulfonamides. nih.govnih.gov
Identification and Characterization of Reaction Intermediates
Understanding the transient species formed during a reaction is fundamental to mechanistic elucidation and process optimization. The identification of reaction intermediates in the synthesis of sulfonamides often requires a combination of advanced spectroscopic techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to monitor reaction progress and characterize the structure of both stable products and, where possible, observable intermediates. rsc.org Techniques like 1D NOE difference and 2D NMR (COSY, HMBC) can rigorously confirm the regioselectivity and structure of intermediates and final products. rsc.org
Mass Spectrometry (MS): ESI-MS and other mass spectrometry techniques are invaluable for confirming the molecular weight of synthesized compounds and can be adapted to detect and identify transient intermediates, especially when coupled with chromatographic separation (e.g., LC-MS). researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: In catalytic cycles involving paramagnetic species, such as those with Ni(I) or Ni(III) oxidation states, EPR spectroscopy is a powerful tool for their direct detection and characterization. mdpi.com For example, in nickel-catalyzed C-N coupling reactions, EPR has been used to identify Ni(I) species formed through the comproportionation of Ni(0) and Ni(II), providing direct evidence for a Ni(I)/Ni(III) pathway. mdpi.com
While specific intermediates for the direct synthesis of this compound are not extensively detailed in the literature, mechanistic studies on analogous nickel-catalyzed C-N cross-coupling reactions provide strong evidence for the formation of organonickel complexes. researchgate.netmdpi.com The characterization of these catalytic species is crucial for understanding reaction kinetics and selectivity.
Strategies for Chemical Library Generation and Structural Diversification
To explore the chemical space around the this compound core, various synthetic strategies are employed to generate libraries of analogous compounds. These strategies are essential for structure-activity relationship (SAR) studies.
Synthesis of Halogenated this compound Derivatives
Halogen atoms serve as important functional handles for further chemical modifications, particularly through cross-coupling reactions. The synthesis of halogenated derivatives, such as 5-Bromo-N-tert-butyl-2-thiophenesulfonamide, provides a versatile platform for diversification.
A common synthetic approach involves the reaction of a pre-existing halogenated thiophenesulfonamide with an appropriate amine. For instance, 5-bromothiophene-2-sulfonamide can be reacted with alkyl bromides in the presence of a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF) to yield the corresponding 5-bromo-N-alkylthiophene-2-sulfonamides.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 5-Bromothiophene-2-sulfonamide | tert-Butyl bromide | LiH | DMF | 5-Bromo-N-tert-butyl-2-thiophenesulfonamide |
Table 1: Representative synthesis of a halogenated derivative.
This method allows for the straightforward introduction of the N-tert-butyl group onto the brominated thiophene core.
Incorporation of Diverse Heteroaryl Moieties onto the Thiophenesulfonamide Core
The halogenated thiophenesulfonamide scaffold is an excellent precursor for introducing a wide range of molecular diversity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for this purpose.
Starting with a compound like 5-Bromo-N-tert-butyl-2-thiophenesulfonamide, various aryl and heteroaryl moieties can be installed at the 5-position of the thiophene ring by coupling with the corresponding boronic acids or esters. This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃).
This strategy enables the creation of a large library of derivatives with diverse electronic and steric properties, which is crucial for fine-tuning the biological activity or material properties of the core structure.
Systematic Structural Variations for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They involve the systematic modification of a lead compound's structure to understand how different chemical features influence its biological activity or physical properties. For the this compound scaffold, SAR studies would typically investigate the impact of modifications at three key positions:
The N-Alkyl Group: The tert-butyl group could be replaced with other alkyl or cycloalkyl groups of varying size and lipophilicity (e.g., isopropyl, cyclohexyl, adamantyl) to probe the steric and hydrophobic requirements of a potential binding pocket.
The Thiophene Ring Substituents: As described previously, the 5-position (and other positions) can be substituted with a wide array of groups (e.g., halogens, alkyls, aryls, heteroaryls) via cross-coupling reactions. This allows for the exploration of how electronic effects (electron-donating vs. electron-withdrawing groups) and steric bulk impact activity.
The Sulfonamide Linker: While less common, modifications could be made to the sulfonamide linker itself, for example, by creating bioisosteric replacements to alter properties like hydrogen bonding capacity and metabolic stability.
Studies on substituted thiophene sulfonamides have shown that such variations can significantly impact biological activity. For example, in the context of kinase inhibitors, different substituents on the thiophene ring have been shown to modulate potency and selectivity against specific enzyme targets. mdpi.com A systematic library of this compound derivatives, generated through the strategies outlined above, would be essential for conducting comprehensive SAR studies to identify compounds with optimized properties. mdpi.com
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the chemical environment of individual atoms within the N-tert-Butyl-2-thiophenesulfonamide molecule.
High-Resolution Proton (1H) NMR Analysis
High-resolution proton (¹H) NMR spectroscopy provides distinct signals for the different types of protons present in this compound. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the thiophene (B33073) ring and the tert-butyl group resonate at characteristic chemical shifts.
The protons on the thiophene ring typically appear in the aromatic region of the spectrum. The electron-withdrawing nature of the sulfonamide group influences the chemical shifts of these protons, causing them to be deshielded. The tert-butyl group, on the other hand, gives rise to a single, intense signal in the upfield region of the spectrum due to the magnetic equivalence of its nine protons. The integration of these signals confirms the ratio of protons in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiophene Protons | 7.25–7.24 | Multiplet |
| tert-Butyl Protons | 1.33 | Singlet |
Data obtained in CDCl₃ at 300 MHz.
Carbon-13 (13C) NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.
The carbon atoms of the thiophene ring resonate in the downfield region, with their specific chemical shifts influenced by the substitution pattern and the electronic effects of the sulfonamide group. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups within the tert-butyl moiety appear at characteristic upfield chemical shifts. A key signal is that of the carbon atom attached to the sulfonamide group, which is typically observed at a specific chemical shift, confirming the sulfonamide linkage.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Thiophene Carbons | Varies (Aromatic Region) |
| C-SO₂ (Sulfonamide Linkage) | 56.3 |
| Quaternary Carbon (tert-Butyl) | Varies |
| Methyl Carbons (tert-Butyl) | Varies |
Data obtained in CDCl₃.
Applications of the tert-Butyl Group as an NMR Spectroscopic Probe in Complex Molecular Systems
The tert-butyl group is not only a structural component of this compound but also serves as a valuable spectroscopic probe in NMR studies of larger and more complex molecular systems. nih.govnih.gov The nine chemically and magnetically equivalent protons of the tert-butyl group give rise to a sharp and intense singlet in the ¹H NMR spectrum, which is often in a region with minimal overlap from other signals. nih.govanu.edu.au This characteristic makes it an excellent tag for monitoring molecular interactions and conformational changes in biomolecules like proteins. nih.govnih.govcsic.es
When a tert-butyl group is incorporated into a large protein or a macromolecular complex, its NMR signal can remain sharp and easily detectable if the group retains a high degree of mobility. nih.govnih.gov This property has been exploited to study large biomolecular assemblies, including those involved in neurotransmitter release, that are challenging to analyze by conventional NMR methods due to issues with solubility and stability. nih.govnih.gov By attaching tert-butyl containing tags to specific sites on proteins, researchers can obtain high-sensitivity NMR signals that provide insights into the structure and dynamics of these complex systems, even at low concentrations. nih.govnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and confirming the elemental composition of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique used for the separation, identification, and purity assessment of this compound. The liquid chromatography component separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio (m/z) information for the eluting components.
In a typical LC-MS analysis, a solution of the compound is injected into the LC system, where it passes through a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecule. For this compound, ESI in negative mode can be used to detect the deprotonated molecule [M-H]⁻. This technique is crucial for verifying the identity of the synthesized compound and for determining its purity by quantifying the area of the main peak relative to any impurity peaks.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of this compound with a high degree of confidence. This technique can differentiate between compounds that have the same nominal mass but different elemental formulas.
For this compound (C₈H₁₃NO₂S₂), the theoretical exact mass can be calculated. HRMS analysis provides an experimental value that should closely match the calculated value, typically within a few parts per million (ppm). This precise mass measurement is a definitive confirmation of the compound's molecular formula. rsc.org
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
|---|---|---|
| [M+H]⁺ | 220.0460 | Varies |
| [M+Na]⁺ | 242.0279 | Varies |
Exact mass values are dependent on the specific adduct ion being observed.
Predicted Collision Cross Section (CCS) Analysis for Conformational Insights
Collision Cross Section (CCS) is a critical physical parameter that describes the size and shape of an ion in the gas phase. While experimental determination via ion mobility-mass spectrometry is definitive, computational prediction of CCS values has emerged as a powerful, high-throughput tool for structural elucidation. researchgate.net For this compound, predicted CCS analysis offers valuable insights into its likely three-dimensional conformation.
Modern predictive models often employ machine learning algorithms, such as support vector machines, trained on large datasets of experimentally determined CCS values. nih.gov These models utilize a series of calculated molecular descriptors—both 2-D and 3-D—to forecast the CCS value for a novel structure. researchgate.netnih.gov This in-silico approach is particularly useful for screening large virtual libraries and for providing an additional layer of confirmation in the identification of unknown compounds. nih.gov
The accuracy of these predictions can be very high, with studies reporting that a significant percentage of predicted values fall within a 5% error margin of experimental results. nih.govresearchgate.net However, the precision is highly dependent on the diversity of the chemical structures within the training dataset. researchgate.net The presence of heteroatoms like sulfur in this compound may influence prediction accuracy, especially if the training model is predominantly based on more common C, H, O, and N-containing compounds. nih.gov Therefore, while a predicted CCS value provides a strong hypothesis for the compound's conformation, it highlights the importance of using models trained with a diverse range of chemical classes for maximum reliability.
| Parameter | Description | Relevance to this compound |
| Prediction Method | Machine learning models using 2-D or 3-D molecular descriptors. researchgate.netnih.gov | Allows for high-throughput estimation of the ion's size and shape without experimental analysis. |
| Expected Accuracy | Median relative errors are often below 5%, with some models achieving <2% error. researchgate.netnih.gov | Provides a reliable, though not definitive, measure for structural confirmation. |
| Influencing Factors | The diversity of the training dataset, including the presence of heteroatoms like sulfur. nih.govresearchgate.net | The unique thiophene and sulfonamide moieties necessitate a well-trained model for an accurate prediction. |
Vibrational and Electronic Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary structural components: the sulfonamide group, the thiophene ring, and the tert-butyl group.
Analysis of the molecule's structure allows for the prediction of key vibrational modes. The sulfonamide group (–SO₂NH–) is particularly informative, typically displaying strong, distinct peaks for the asymmetric and symmetric stretching of the S=O bonds. Furthermore, vibrations associated with the N-H bond of the sulfonamide, the C-H bonds of the tert-butyl group, and the C=C and C-S bonds of the thiophene ring are all expected to appear in their characteristic regions of the spectrum. These spectral fingerprints are crucial for confirming the successful synthesis of the molecule and for quality control.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Type of Vibration |
| Sulfonamide | S=O | 1350 - 1300 | Asymmetric Stretch |
| S=O | 1160 - 1150 | Symmetric Stretch | |
| N-H | 3300 - 3200 | Stretch | |
| Thiophene Ring | C-H | ~3100 | Stretch |
| C=C | 1500 - 1400 | Ring Stretch | |
| Alkyl Group | C-H (in tert-butyl) | <3000 | Stretch |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. For this compound, the thiophene ring acts as the principal chromophore. The conjugated π-electron system of the thiophene ring is expected to absorb UV radiation, leading to π → π* electronic transitions.
The absorption maximum (λmax) for unsubstituted thiophene occurs around 231 nm. The presence of the N-tert-butylsulfonamide group attached to the ring acts as an auxochrome, which is expected to modulate the energy of these transitions. This substitution will likely cause a shift in the absorption maximum to a longer wavelength (bathochromic shift) or a shorter wavelength (hypsochromic shift) and may also affect the intensity of the absorption. The precise λmax would be determined by dissolving the compound in a suitable non-absorbing solvent, such as methanol, and measuring its absorbance spectrum. This analysis is fundamental for understanding the electronic properties of the molecule.
| Component | Chromophore | Expected Electronic Transition | Significance |
| This compound | Thiophene Ring | π → π* | Confirms the presence of the conjugated system and provides insight into the electronic effects of the sulfonamide substituent. |
Elemental Composition Analysis
The elemental composition of this compound provides the foundational data for its chemical identity. Based on its molecular formula, C₈H₁₃NO₂S₂, the theoretical mass percentages of each element can be calculated. This theoretical composition is a critical benchmark against which experimental results from techniques like combustion analysis are compared to verify the purity and confirm the empirical formula of a synthesized batch of the compound. The molecular weight of the compound is 219.32 g/mol .
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 43.81% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 5.97% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.39% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.59% |
| Sulfur | S | 32.065 | 2 | 64.130 | 29.24% |
| Total | 219.327 | 100.00% |
Biological Activities and Structure Activity Relationship Sar Studies
Antimicrobial Activity: Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, including Vibrio species, QS controls the expression of virulence factors and biofilm formation, making it an attractive target for novel antimicrobial therapies. Thiophenesulfonamides have emerged as specific inhibitors of this signaling system.
Modulation of LuxR/HapR Transcription Factor Function in Vibrio Species
In Vibrio species, the master transcription factors LuxR and its homolog HapR are central regulators of quorum sensing. nih.gov Thiophenesulfonamide compounds have been identified as specific inhibitors of LuxR/HapR function. nih.govnih.gov A compound library screen initially identified 2-thiophenesulfonamides that inhibit the LuxR transcription factor in Vibrio campbellii without affecting bacterial growth. nih.govnih.gov These compounds function by binding to the ligand pocket of LuxR/HapR proteins, which in turn blocks the downstream expression of genes controlled by quorum sensing. nih.gov This inhibition has been observed across multiple pathogenic Vibrio species, including V. vulnificus and V. parahaemolyticus. nih.govnih.gov
The efficacy of this inhibition, however, can vary significantly between different Vibrio species. This variability is attributed to differences in the amino acid sequences within the putative ligand-binding pockets of the LuxR/HapR proteins. nih.gov For instance, while some thiophenesulfonamides potently inhibit the LuxR homologs SmcR in V. vulnificus, they may be completely ineffective against HapR in V. cholerae. nih.gov This specificity underscores the targeted nature of the interaction between the compounds and the transcription factors.
Structure-Activity Relationship (SAR) Studies for Anti-Quorum Sensing Agents
To understand the chemical features essential for anti-quorum sensing activity, researchers have synthesized and evaluated panels of thiophenesulfonamide derivatives. These studies have illuminated the structure-activity relationships (SAR) that govern the inhibitory potency of this class of compounds. nih.govnih.gov
One of the most potent molecules identified through these studies is PTSP (3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole), which demonstrates inhibitory activity at nanomolar concentrations in several Vibrio strains. nih.gov The SAR studies revealed that both the thiophene (B33073) ring and the sulfonamide-linked moiety are crucial for activity. Modifications to these structures can lead to significant changes in inhibitory efficacy. For example, the presence and position of substituents on the aromatic rings can dramatically influence the compound's ability to inhibit LuxR/HapR. The potency of these inhibitors is directly linked to how well they fit into the binding pocket of the target protein, a feature that is dictated by the specific amino acid residues present. nih.govnih.gov
| Compound/Class | Key Structural Features | Activity Notes |
| 2-Thiophenesulfonamides | Core thiophene ring linked to a sulfonamide group. | General class of LuxR/HapR inhibitors in Vibrio species. nih.govnih.gov |
| PTSP | A 2-thiophenesulfonamide derivative with a phenyl-substituted pyrazole moiety. | Highly potent inhibitor with sub-micromolar efficacy against LuxR homologs in V. vulnificus, V. parahaemolyticus, and V. campbellii. nih.gov |
| Qstatin | A 2-thiophenesulfonamide derivative. | An effective inhibitor of SmcR, a LuxR-type protein. nih.gov |
Mechanistic Basis of Inhibition at the Molecular Level
The mechanism of action for thiophenesulfonamide inhibitors is rooted in their specific interaction with the LuxR/HapR family of transcription factors. nih.govnih.gov These proteins possess a putative ligand-binding pocket, and the binding of a thiophenesulfonamide compound to this pocket obstructs the protein's normal function. nih.govacs.org While LuxR/HapR proteins regulate the expression of hundreds of genes, the binding of an inhibitor like PTSP effectively blocks this regulatory activity. nih.gov
In silico modeling and reverse genetics experiments have been instrumental in elucidating this mechanism. nih.govnih.gov These studies have shown that the efficacy of inhibition is driven by the conservation of specific amino acids within the binding pocket. nih.govnih.gov For example, specific amino acid substitutions in the binding pocket of the SmcR protein in V. vulnificus were shown to be sufficient to eliminate the inhibitory effect of PTSP. acs.org This highlights that the inhibitor's effectiveness is determined by precise molecular interactions with key residues in the target protein. The binding of the inhibitor does not necessarily prevent the transcription factor from binding to DNA but rather interferes with its ability to properly regulate gene expression. acs.org
Antimycobacterial Activity
The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of new therapeutic agents. Thiophene-based compounds have been investigated for their potential as antimycobacterial agents, with research focusing on the inhibition of essential enzymes in the mycobacterial cell wall synthesis pathway.
Targeting Enoyl Acyl Carrier Protein Reductase (InhA) and DprE1 Enzymes
Two critical enzymes in M. tuberculosis that have been validated as drug targets are the enoyl-acyl carrier protein reductase (InhA) and the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. mdpi.com DprE1 is a crucial enzyme involved in the biosynthesis of the arabinogalactan and lipoarabinomannan components of the cell wall. nih.govnih.gov
Thiophene-containing compounds have been identified as inhibitors of both these enzymes. For instance, a class of inhibitors known as thiophene-arylamides, derived from the DprE1 inhibitor TCA1, has shown potent activity against M. tuberculosis. nih.govnih.gov These compounds act as noncovalent inhibitors of DprE1. nih.gov Similarly, other studies have identified thiophene derivatives that target InhA. The inhibition of these enzymes disrupts the biosynthesis of the mycobacterial cell wall, leading to cell death. nih.gov
SAR Exploration for Potent Anti-Tuberculosis Agents
Structure-activity relationship studies have been crucial in optimizing the potency of thiophene-based antitubercular agents. For inhibitors targeting DprE1, research has focused on modifying the side chains flanking the central thiophene core. nih.gov These systematic optimizations have led to the development of compounds with potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov
The SAR studies of DprE1 inhibitors revealed that the 2,3-disubstituted thiophene moiety plays a critical role in maintaining key interactions within the enzyme's active site. nih.gov For InhA inhibitors, the presence of certain chemical groups has been found to be essential for activity. In one study of an inhibitor codenamed CD117, a t-butyl group was identified as an important feature for its antimycobacterial activity, as its removal led to a decrease in potency. nih.gov This suggests that bulky alkyl groups like tert-butyl can be beneficial for the activity of certain antimycobacterial compounds.
| Target Enzyme | Compound Class/Example | Key SAR Findings |
| DprE1 | Thiophene-arylamides (TCA1 derivatives) | The 2,3-disubstituted thiophene core is crucial. Modifications of the flanking arylamide and carbamate moieties can significantly enhance potency and improve pharmacokinetic properties. nih.govnih.gov |
| InhA | CD117 | The presence of a t-butyl group attached to the cyclohexene ring was found to be important for antimycobacterial activity. nih.gov |
Angiotensin AT2 Receptor Ligand Research
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular function. Angiotensin II, the primary effector of this system, acts through two main receptor subtypes: AT1 and AT2. diva-portal.org While AT1 receptor stimulation leads to vasoconstriction and increased blood pressure, the AT2 receptor often mediates opposing effects, making it a significant target for therapeutic intervention. diva-portal.orgnih.gov Research into selective ligands for the AT2 receptor has explored various chemical scaffolds, including thiophene sulfonamides.
Ligand Binding Affinity and Selectivity Profiles
A key focus of research has been the development of N-(heteroaryl)thiophene sulfonamides as selective ligands for the Angiotensin AT2 receptor. diva-portal.org Structure-activity relationship studies have shown that modifications to the sulfonamide scaffold significantly impact binding affinity (Ki) and selectivity over the AT1 receptor.
In one study, two series of N-(heteroaryl)thiophene sulfonamides were synthesized. The first series, containing a methylene imidazole group, yielded a ligand with moderate AT2 receptor affinity (Ki of 42 nM). A second series, incorporating a tert-butylimidazolylacetyl group at the meta position of a benzene ring, demonstrated substantially improved binding affinities. diva-portal.org Within this second series, six ligands were identified with high affinity for the AT2 receptor, exhibiting Ki values below 5 nM. diva-portal.org These findings highlight that while many AT1 and AT2 receptor ligands share a common biphenyl-tetrazole scaffold, the specific substitutions are crucial for determining selectivity between the two receptor subtypes. osti.gov
| Compound Series | Key Structural Feature | Reported AT2 Receptor Affinity (Ki) |
|---|---|---|
| Series 1 | Methylene imidazole group | 42 nM |
| Series 2 | tert-Butylimidazolylacetyl group | <5 nM (for six compounds) |
Investigation of Physiological Responses (e.g., Vasorelaxation)
Stimulation of the AT2 receptor is known to counteract the vasoconstrictive effects of the AT1 receptor, often leading to vasodilation. nih.govnih.gov This physiological response is a critical endpoint in the evaluation of novel AT2 receptor ligands.
The most promising ligand from the series incorporating a tert-butylimidazolylacetyl group, which had an AT2 receptor Ki value of 4.9 nM, was investigated for its physiological effects. This compound was shown to cause a concentration-dependent vasorelaxation in pre-contracted mouse aorta. diva-portal.org This vasodilatory effect is consistent with the known function of the AT2 receptor, which can involve the bradykinin-nitric oxide pathway. nih.gov The ability of this thiophene sulfonamide derivative to elicit a direct physiological response underscores its potential as a functional modulator of the AT2 receptor.
Metabolic Stability Evaluation in Human Biological Systems
The metabolic stability of the synthesized N-(heteroaryl)thiophene sulfonamide derivatives was assessed in human biological systems. Many of the high-affinity ligands showed very low metabolic stability, with a half-life (t½) of less than 10 minutes in human liver microsomes. However, the most promising ligand, which demonstrated potent vasorelaxation, exhibited intermediate stability in human hepatocytes with a half-life of 77 minutes. diva-portal.org While its stability in human and mouse microsomes was low, the improved stability in hepatocytes suggests a more promising profile for further development. diva-portal.org These assays, which evaluate metabolism by cytochrome P450 (Phase I) and other enzymes (Phase II), are essential for predicting a compound's behavior in the body. bioivt.com
| Biological System | Measured Half-life (t½) |
|---|---|
| Human Liver Microsomes | Low (<10 min for most ligands) |
| Human Hepatocytes | 77 min |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes. mdpi.comopenaccessjournals.com The sulfonamide group is a classic zinc-binding functional group, making sulfonamide-based compounds, including thiophene derivatives, a major class of CA inhibitors. nih.gov
Enzymatic Mechanism of Carbonic Anhydrases and Inhibition Pathways
Carbonic anhydrases catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov The catalytic cycle begins with the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. This results in the formation of bicarbonate, which is then displaced by a water molecule. The final, rate-limiting step involves the regeneration of the zinc-hydroxide species through a proton transfer, making the enzyme ready for another cycle. mdpi.com
Sulfonamide inhibitors function by binding to the Zn(II) ion at the enzyme's active site. openaccessjournals.com The sulfonamide group coordinates to the zinc ion in a deprotonated state, mimicking the transition state of the native reaction and effectively blocking the catalytic activity of the enzyme. openaccessjournals.com This inhibition of bicarbonate reabsorption has therapeutic applications, for instance, in diuretics and treatments for glaucoma. nih.gov
Assessment of N-tert-Butyl-2-thiophenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
Thiophene-based sulfonamides have been investigated as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). nih.gov Studies on a series of these compounds revealed significant inhibitory effects at low concentrations.
The inhibitory potential is typically quantified by IC50 (the concentration required to inhibit 50% of enzyme activity) and Ki (the inhibition constant). For a series of thiophene-based sulfonamides, IC50 values ranged from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II. The corresponding Ki values were in the range of 66.49 nM to 234.99 µM for hCA-I and 74.88 nM to 38.04 µM for hCA-II. nih.gov Molecular docking studies suggest that these compounds inhibit the enzymes by interacting with residues outside of the catalytic active site, with the sulfonamide and thiophene moieties playing crucial roles in the inhibition. The observed inhibition was characterized as noncompetitive. nih.gov
| Isoform | IC50 Range | Ki Range |
|---|---|---|
| hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM |
| hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM |
Pharmacological Implications of CA Inhibition
The inhibition of carbonic anhydrase (CA) enzymes by sulfonamides, including thiophene-based derivatives, results in a cascade of physiological effects across various systems. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for many biological processes. pharmacy180.comnih.govmdpi.com Consequently, inhibiting CA leads to significant and therapeutically relevant pharmacological outcomes.
Ocular System: In the ciliary processes of the eye, CA inhibition decreases the secretion of aqueous humor. wikipedia.orgdrugs.com This reduction in fluid production leads to a decrease in intraocular pressure, which is a primary therapeutic target in the management of glaucoma. wikipedia.orgnih.govdrugs.comnih.gov The ocular effects are independent of any diuretic action. drugs.com
Renal System: Within the proximal tubule of the nephron, CA inhibitors block the reabsorption of bicarbonate. pharmacy180.comdrugs.comnih.gov This leads to increased excretion of bicarbonate, sodium, and potassium, resulting in an alkaline diuresis (increased urine pH) and a mild diuretic effect. pharmacy180.comdrugs.com This mechanism can also lead to metabolic acidosis, a condition where the body's pH decreases. wikipedia.orgdrugs.com
Central Nervous System (CNS): CA inhibitors can reduce the production of cerebrospinal fluid (CSF), making them useful in managing conditions like idiopathic intracranial hypertension. wikipedia.orgnih.gov The alteration of the CO2 and bicarbonate balance in the brain may also contribute to a sedative effect and an elevated seizure threshold, providing a basis for their use as adjuncts in treating certain types of epilepsy. pharmacy180.comwikipedia.orgdrugs.com
Acid-Base Balance: By promoting the renal excretion of bicarbonate, CA inhibitors can counteract respiratory alkalosis. wikipedia.org This is particularly useful in preventing or treating acute mountain sickness, which is caused by hyperventilation at high altitudes. wikipedia.orgdrugs.comnih.gov
The table below summarizes the key pharmacological implications of carbonic anhydrase inhibition.
| Physiological System | Primary Mechanism of Action | Pharmacological Outcome |
|---|---|---|
| Eye | Reduces bicarbonate formation in the ciliary body, decreasing aqueous humor secretion. wikipedia.orgnih.gov | Lowering of intraocular pressure. drugs.comdrugs.com |
| Kidney | Inhibits bicarbonate reabsorption in the proximal tubule. pharmacy180.comdrugs.com | Mild diuresis, increased excretion of bicarbonate, and alkalinization of urine. pharmacy180.comnih.gov |
| Central Nervous System | Decreases the rate of cerebrospinal fluid (CSF) formation. wikipedia.orgnih.gov | Reduction of intracranial pressure; potential anticonvulsant activity. pharmacy180.comwikipedia.org |
| Systemic (Blood) | Induces renal loss of bicarbonate. wikipedia.orgdrugs.com | Counteraction of respiratory alkalosis; potential for metabolic acidosis. wikipedia.orgdrugs.com |
Broad Spectrum Biological and Pharmacological Applications of Thiophenesulfonamides
The thiophenesulfonamide scaffold is a privileged structure in medicinal chemistry, recognized for a wide array of biological activities beyond CA inhibition. The five-membered thiophene ring, when functionalized with a sulfonamide group, serves as a potent pharmacophore. Research dating back to the 1940s identified thiophene-2-sulfonamide as a more effective CA inhibitor than earlier six-membered aromatic sulfonamides. nih.gov This discovery spurred extensive investigation into this class of compounds.
Thiophenesulfonamides have been explored for various therapeutic applications:
Carbonic Anhydrase Inhibition: This remains the most established application. Derivatives are used as anti-glaucoma agents, diuretics, and anticonvulsants. mdpi.comwikipedia.orgnih.gov
Antimicrobial Agents: The sulfonamide group is historically significant for its antibacterial properties ("sulfa drugs"). researchgate.net Thiophene-based sulfonamides have been investigated for broad-spectrum antimicrobial and antifungal effects. researchgate.netresearchgate.net The inhibition of bacterial CAs is a target for developing novel anti-infective agents, as these enzymes are crucial for pathogen survival. nih.govmdpi.com
Anticancer Activity: Certain thiophenesulfonamide derivatives have been evaluated for their potential as anticancer agents. researchgate.net
Anti-inflammatory Effects: The thiophene moiety is found in compounds exhibiting anti-inflammatory properties. researchgate.net
Other CNS Activities: Beyond anticonvulsant effects, some thiophene derivatives have been studied for potential antidepressant and analgesic applications. researchgate.net
The diverse applications of this chemical class are outlined in the following table.
| Application Area | Description |
|---|---|
| Ophthalmology | Used as topical and systemic agents to lower intraocular pressure in glaucoma. wikipedia.orgnih.gov |
| Diuretics | Function as weak diuretics by acting on the renal tubules. pharmacy180.comwikipedia.org |
| Neurology | Employed as adjunctive therapy for certain epilepsies and for managing intracranial hypertension. mdpi.comwikipedia.org |
| Anti-infectives | Exhibit antibacterial and antifungal properties; bacterial CA is a target for new antibiotics. nih.govresearchgate.netmdpi.com |
| Oncology | Investigated for potential use as antitumor agents. mdpi.comresearchgate.net |
| Anti-inflammatory | Some derivatives show promise as anti-inflammatory compounds. researchgate.net |
Advanced Analytical Methods for Research and Process Monitoring
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic separation techniques are indispensable for isolating N-tert-Butyl-2-thiophenesulfonamide from reactants, byproducts, and impurities, enabling its accurate quantification and characterization.
Gas Chromatography (GC) for Quantitative Analysis and Purity Determination
Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID), is a robust and widely used method for assessing the purity of volatile and thermally stable compounds like this compound. The principle of GC-FID involves the separation of components in a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The FID then detects the organic analytes as they elute from the column, producing a signal proportional to the amount of carbon atoms, which allows for quantitative analysis.
For the purity determination of this compound, a high-resolution capillary column is essential for separating it from structurally similar impurities. While specific validated methods for this compound are not extensively published, typical GC-FID methods for related aromatic sulfonamides can be adapted. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a suitable starting point.
A hypothetical GC-FID method for the purity analysis of this compound could involve the following parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Under such conditions, this compound would elute at a characteristic retention time, and its purity can be calculated based on the area percentage of its peak relative to the total area of all detected peaks. For accurate quantitative analysis, a calibration curve would be constructed using certified reference standards of the compound.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Endpoint Detection
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. This is particularly useful as it allows for the analysis of samples directly from the reaction mixture, often with minimal sample preparation. By tracking the decrease in reactants and the increase in the product over time, the reaction kinetics and endpoint can be accurately determined.
The synthesis of this compound typically involves the reaction of 2-thiophenesulfonyl chloride with tert-butylamine (B42293). An HPLC method with UV detection is well-suited for this purpose, as both the starting material (sulfonyl chloride) and the product (sulfonamide) contain a thiophene (B33073) ring, which is a strong chromophore.
A reversed-phase HPLC method is generally preferred for this type of analysis. The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The composition of the mobile phase can be adjusted to achieve optimal separation between the reactants, product, and any potential byproducts.
A representative HPLC method for monitoring the synthesis of this compound is outlined below:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
By injecting aliquots of the reaction mixture at different time intervals, a series of chromatograms can be obtained. The peak areas of 2-thiophenesulfonyl chloride and this compound can be plotted against time to generate reaction profiles, allowing for precise determination of the reaction endpoint when the consumption of the limiting reactant ceases and the product concentration plateaus.
Integrated Spectroscopic and Chromatographic Techniques for Complex Mixture Analysis
For the analysis of complex mixtures containing this compound, such as in crude reaction products or during forced degradation studies, the combination of chromatography with powerful spectroscopic detectors provides a higher level of analytical detail. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for the unambiguous identification of known and unknown components.
GC-MS combines the separation power of GC with the molecular identification capabilities of mass spectrometry. matrixscientific.comnih.gov As the separated components elute from the GC column, they are ionized, and the resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. This allows for the confident identification of this compound and any co-eluting impurities or byproducts, even at trace levels. The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification of the target analyte.
Similarly, LC-MS is a highly sensitive and selective technique that couples the separation capabilities of HPLC with the mass analysis of a mass spectrometer. psu.edunih.govnih.gov This is particularly advantageous for analyzing less volatile or thermally labile compounds that are not amenable to GC. In the context of this compound analysis, LC-MS can be used to identify impurities and degradation products formed during synthesis or storage. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of trace-level components in complex matrices. psu.edunih.govnih.gov
The integration of these advanced analytical methods provides a comprehensive toolkit for the research and process monitoring of this compound, ensuring its quality and facilitating the optimization of its synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-tert-Butyl-2-thiophenesulfonamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 2-thiophenamine with tert-butyl sulfonyl chloride under basic conditions. Key steps include:
- Reaction Setup : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .
- Catalysis : Pd-based catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., tBu-XPhos) improve yield in coupling reactions .
- Purification : Column chromatography (petroleum ether/ethyl acetate, 5:1 v/v) isolates the product, followed by recrystallization for high-purity crystals (>99% by NMR) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃, 300 MHz) shows peaks at δ 7.25–7.24 (thiophene protons), δ 1.33 (tert-butyl protons). ¹³C NMR confirms sulfonamide linkage at δ 56.3 (C-SO₂) .
- IR : Key bands include 1363 cm⁻¹ (S=O asymmetric stretch) and 1053 cm⁻¹ (S-N stretch) .
- Mass Spectrometry : ESI-MS (negative mode) confirms molecular ion [M–H]⁻ at m/z 218.3 .
Q. How does the molecular structure of this compound influence its reactivity?
- Methodological Answer :
- Steric Effects : The tert-butyl group hinders nucleophilic attacks at the sulfonamide nitrogen, directing reactivity to the thiophene ring .
- Electronic Effects : The electron-withdrawing sulfonamide group activates the thiophene ring for electrophilic substitution at the 5-position .
- Crystallography : X-ray studies reveal planar thiophene rings and intermolecular N–H⋯O hydrogen bonding, stabilizing the crystal lattice .
Advanced Research Questions
Q. What mechanistic role does this compound play in lithium-ion battery electrolytes?
- Methodological Answer :
- Dual Function : Acts as a solvation structure modifier and interface stabilizer on both electrodes .
- Cathode : Forms a LiF-rich layer via decomposition, suppressing transition-metal dissolution.
- Anode : Promotes uniform SEI formation, reducing Li dendrite growth.
- Validation : Electrochemical impedance spectroscopy (EIS) and XPS confirm interfacial composition .
Q. How can computational modeling predict the stability of this compound under extreme temperatures?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess bond dissociation energies (BDEs) of S–N and C–S bonds .
- Thermogravimetric Analysis (TGA) : Experimental validation shows decomposition onset at 220°C, aligning with computational predictions .
- Applications : Use results to design battery electrolytes for high-temperature operations (>60°C) .
Q. What strategies resolve contradictions in reported catalytic activity of sulfonamide derivatives?
- Methodological Answer :
- Controlled Experiments : Compare reaction yields under identical conditions (solvent, temperature, catalyst loading) .
- Synchrotron Studies : Use X-ray absorption spectroscopy (XAS) to probe active sites in Pd-catalyzed reactions .
- Meta-Analysis : Systematically review literature to identify outliers (e.g., solvent polarity effects on enantioselectivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
